molecular formula C10H11N3S2 B2651661 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 282715-59-7

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2651661
CAS No.: 282715-59-7
M. Wt: 237.34
InChI Key: CLUBQILJBDGGIG-UHFFFAOYSA-N
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Description

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 2,6-dimethylphenylamino group

Scientific Research Applications

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dimethylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Dimethylphenyl)amino)benzoic acid
  • N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile

Uniqueness

5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both an amino and a thiol group on the thiadiazole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(2,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-6-4-3-5-7(2)8(6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBQILJBDGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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